molecular formula C26H30N6O3 B2953742 N-(4-fluorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1189871-04-2

N-(4-fluorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2953742
CAS RN: 1189871-04-2
M. Wt: 474.565
InChI Key: HJVQSSXKTNYXDO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide is a compound that has been extensively studied in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Synthesis and Characterization

Research has led to the development of numerous derivatives and analogs of this compound, leveraging its core structure to investigate anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives synthesized by reacting pyrazole with various substituted acetamides demonstrated significant anti-inflammatory activity, highlighting the compound's potential in medicinal chemistry for designing new therapeutic agents (Sunder & Maleraju, 2013).

Biological Activities

The compound and its derivatives have shown diverse biological activities:

  • Anti-inflammatory Activity: Certain derivatives have exhibited notable anti-inflammatory effects, suggesting potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
  • Antimicrobial Properties: Synthesis and evaluation of related compounds have demonstrated antimicrobial activities, indicating their utility in developing new antibiotics (Parikh & Joshi, 2014).
  • Anticancer Activity: Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have shown potential in toxicity assessment, tumor inhibition, and antioxidant activities, underlining their applicability in cancer research (Faheem, 2018).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-34-21-11-10-18(16-22(21)35-2)17-27-24(33)13-12-23-29-30-26-25(31-14-6-3-7-15-31)28-19-8-4-5-9-20(19)32(23)26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQSSXKTNYXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

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